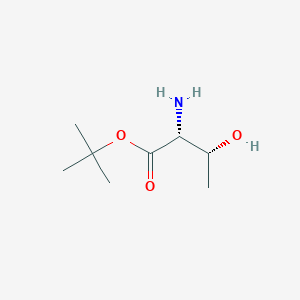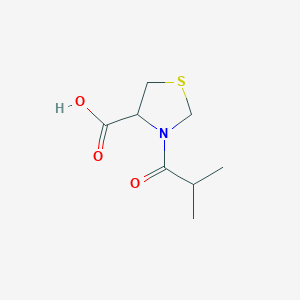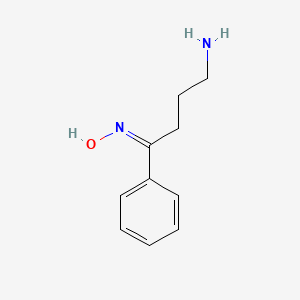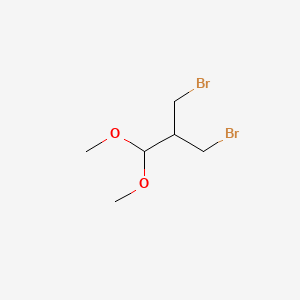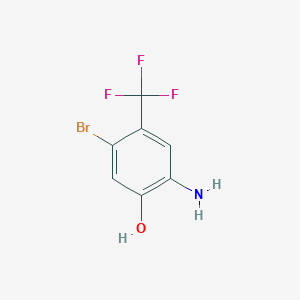![molecular formula C10H21NO B13155805 1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol](/img/structure/B13155805.png)
1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol is a chemical compound with the molecular formula C9H19NO. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a cyclohexane ring, making it a valuable substance for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol typically involves the reaction of 3-methylcyclohexanone with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced to the cyclohexane ring. The reaction conditions usually involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the corresponding nitrile compound, followed by hydrolysis to yield the desired product. This method allows for the large-scale production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor for drug synthesis and its effects on biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to act as a ligand for various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, enzyme activity, and gene expression, resulting in various biological effects.
Comparación Con Compuestos Similares
1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol can be compared with other similar compounds, such as:
1-(Aminomethyl)cyclohexaneethanol: Similar structure but lacks the methyl group on the cyclohexane ring.
2-[1-(Aminomethyl)cyclohexyl]ethanol: Similar structure but with a different position of the aminomethyl group.
2-{1-(Aminomethyl)cyclohexylamino}ethan-1-ol: Contains an additional methyl group on the amino group.
These compounds share similar chemical properties but differ in their specific structural features, leading to variations in their reactivity and applications.
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
1-[1-(aminomethyl)-3-methylcyclohexyl]ethanol |
InChI |
InChI=1S/C10H21NO/c1-8-4-3-5-10(6-8,7-11)9(2)12/h8-9,12H,3-7,11H2,1-2H3 |
Clave InChI |
ONLNHMYPBDYEBS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)(CN)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


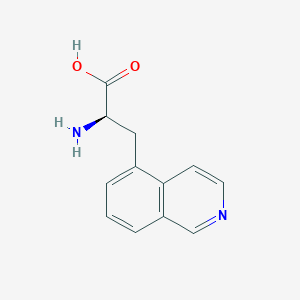
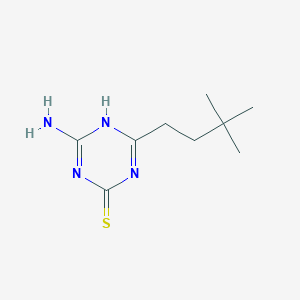
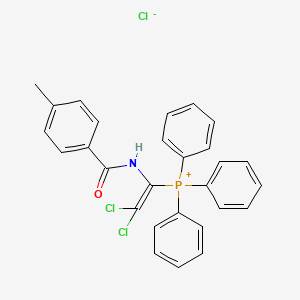


![4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13155754.png)

![2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine](/img/structure/B13155761.png)
